molecular formula C18H20FNO6 B2424961 (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate CAS No. 1158442-03-5

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate

Cat. No.: B2424961
CAS No.: 1158442-03-5
M. Wt: 365.357
InChI Key: SYUHMQFKPHXDQG-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate is a chemical compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.C2H2O4/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;3-1(4)2(5)6/h3-9,18H,10-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUHMQFKPHXDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-fluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxy-benzyl)-(4-chloro-benzyl)-amine oxalate
  • (2,3-Dimethoxy-benzyl)-(4-bromo-benzyl)-amine oxalate
  • (2,3-Dimethoxy-benzyl)-(4-methyl-benzyl)-amine oxalate

Uniqueness

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of dimethoxy and fluoro substituents on its benzyl groups, which may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and relevant research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C₁₈H₂₀FNO₆, with a molecular weight of 365.35 g/mol. The synthesis typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-fluorobenzylamine in the presence of a base like sodium hydroxide, followed by reaction with oxalic acid to form the oxalate salt.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors through binding interactions, which can lead to various biological effects. While detailed studies are still required to elucidate the exact pathways involved, preliminary findings suggest potential interactions with G protein-coupled receptors (GPCRs) and other signaling molecules .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This activity is likely linked to its structural features that enhance binding affinity to cancer-related targets .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus in vitro; potential for development as an antimicrobial agent.
Anticancer Activity Induced apoptosis in breast cancer cell lines; activated caspase pathways leading to cell death .
Mechanistic Studies Suggested interactions with GPCRs; modulation of intracellular signaling pathways observed .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds such as (2,3-Dimethoxy-benzyl)-(4-chloro-benzyl)-amine oxalate. The presence of the fluorine atom in the former is hypothesized to enhance stability and alter biological reactivity compared to chlorine or bromine substitutions.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate to maximize yield and purity?

  • Methodology :

  • Reagent stoichiometry : Use a 1:1 molar ratio of (2,3-dimethoxybenzyl)amine and 4-fluorobenzyl chloride under inert conditions to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol-water (3:1 v/v) to isolate the oxalate salt.
  • Scale-up considerations : Conduct hazard assessments for reagents like dichloromethane and sodium pivalate, referencing risk mitigation strategies outlined in "Prudent Practices in the Laboratory" .

Q. How can researchers validate the structural integrity of the synthesized compound?

  • Methodology :

  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., density functional theory, DFT) to confirm substituent positions and oxalate coordination.
  • X-ray crystallography : Resolve crystal structure to verify intramolecular hydrogen bonding between the oxalate anion and amine group .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to confirm molecular weight and purity (>98%) .

Q. What are the key solubility and stability parameters for this compound under experimental conditions?

  • Methodology :

  • Solubility profiling : Test in DMSO, ethanol, and phosphate-buffered saline (PBS) at pH 7.4 using UV-Vis spectroscopy. Note limited aqueous solubility (≤0.5 mg/mL) due to the hydrophobic benzyl groups.
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Oxalate salts generally exhibit better thermal stability than free bases .

Advanced Research Questions

Q. How does the electronic environment of the 4-fluoro-benzyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings. The electron-withdrawing fluoro group directs electrophilic attacks to the meta position .
  • Experimental validation : React with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh3_3)4_4 as a catalyst. Characterize products via 19F^{19}F-NMR to track fluorine retention .

Q. What mechanistic insights explain contradictions in reported biological activity for benzylamine derivatives?

  • Methodology :

  • SAR studies : Compare IC50_{50} values against related compounds (e.g., 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine) in enzymatic assays. Note that the oxalate counterion may reduce cell permeability, masking intrinsic activity .
  • Metabolic profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., demethylated or hydroxylated products) in hepatic microsomes. Conflicting data may arise from species-specific metabolism .

Q. How can researchers design experiments to resolve discrepancies in crystallographic data for oxalate salts?

  • Methodology :

  • Polymorph screening : Recrystallize from 12 solvent systems (e.g., acetone, acetonitrile) to identify stable forms. Use differential scanning calorimetry (DSC) to detect phase transitions.
  • Synchrotron XRD : Resolve low-occupancy hydrogen atoms in the oxalate lattice. Compare with Cambridge Structural Database entries (e.g., CCDC 2032776) to validate packing motifs .

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